8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
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Overview
Description
8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzimidazole moiety, a triazoloquinazoline core, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves multiple steps. The process begins with the preparation of the benzimidazole derivative, which is then coupled with a triazoloquinazoline precursor. The key steps include:
Formation of Benzimidazole Derivative: This involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form 2-methylbenzimidazole.
Coupling Reaction: The 2-methylbenzimidazole is then reacted with a suitable alkylating agent to introduce the ethyl group, forming 2-[2-(2-methylbenzimidazol-1-yl)ethyl]benzimidazole.
Formation of Triazoloquinazoline Core: The final step involves the cyclization of the intermediate with a triazoloquinazoline precursor under specific conditions, such as heating in the presence of a base, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Quinazoline derivatives with various oxidation states.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Compounds with substituted methoxy groups, leading to diverse functionalized derivatives.
Scientific Research Applications
8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials, such as coordination polymers and functionalized surfaces.
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, resulting in antiproliferative or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoroethoxy)-N-(5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide
- 8,9-Dimethoxy-5-methyl-2,3-methylenedioxybenzo[c]phenanthridine
Uniqueness
8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is unique due to its specific structural features, such as the combination of a benzimidazole moiety with a triazoloquinazoline core and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.
Properties
IUPAC Name |
8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-12-22-14-6-4-5-7-16(14)26(12)9-8-19-24-20-13-10-17(28-2)18(29-3)11-15(13)23-21(30)27(20)25-19/h4-7,10-11H,8-9H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDTWXGEEHWBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NC4=C5C=C(C(=CC5=NC(=S)N4N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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